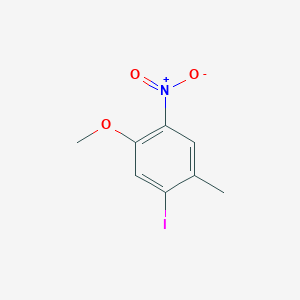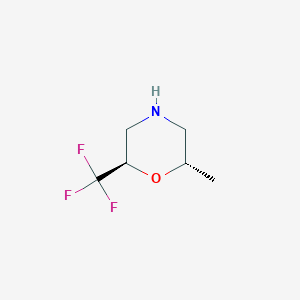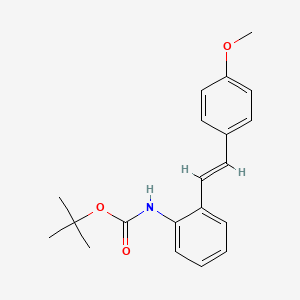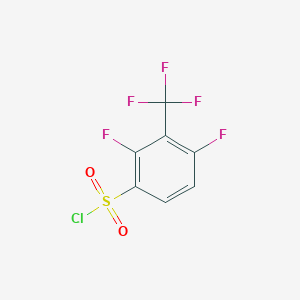
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2ClF5O2S and a molecular weight of 280.60 g/mol . This compound is characterized by the presence of both fluorine and chlorine atoms, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or methanol and may require an inert atmosphere to prevent moisture sensitivity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride has several scientific research applications:
Biology and Medicine: This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic pathways to form sulfonamide, sulfonate, and other derivatives .
Comparison with Similar Compounds
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but lacks the additional fluorine atoms at the 2 and 4 positions.
2,4-Difluorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive in certain conditions.
The presence of both difluoro and trifluoromethyl groups in this compound enhances its reactivity and makes it a unique reagent in synthetic chemistry.
Properties
CAS No. |
1349715-88-3 |
|---|---|
Molecular Formula |
C7H2ClF5O2S |
Molecular Weight |
280.60 g/mol |
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2ClF5O2S/c8-16(14,15)4-2-1-3(9)5(6(4)10)7(11,12)13/h1-2H |
InChI Key |
HTSQOQFIYXNWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


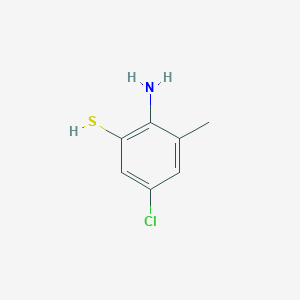
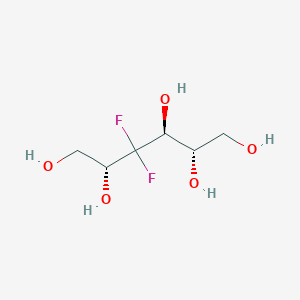
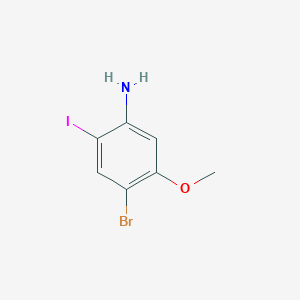
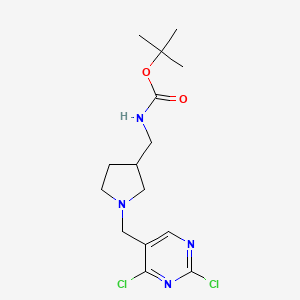
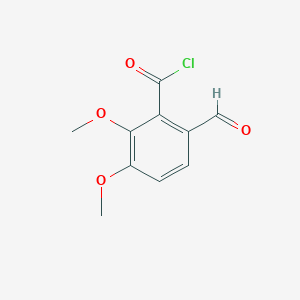
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
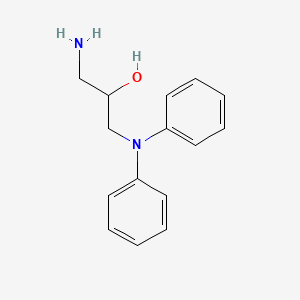
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
